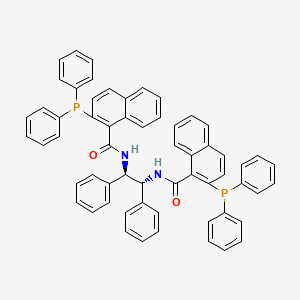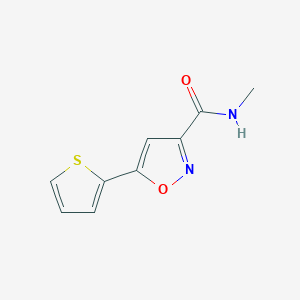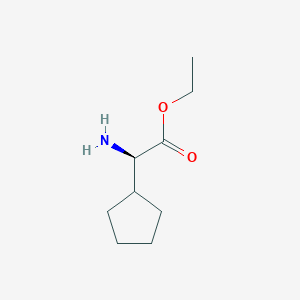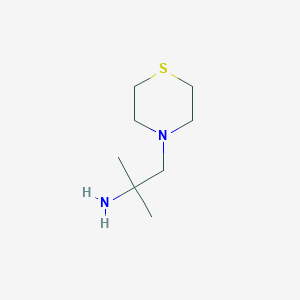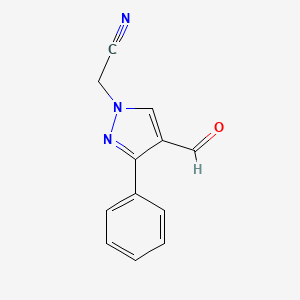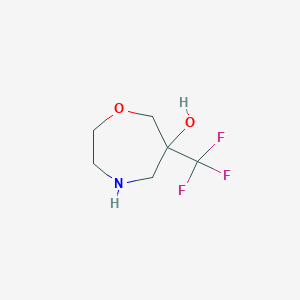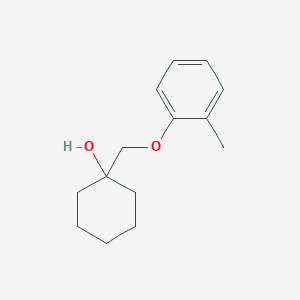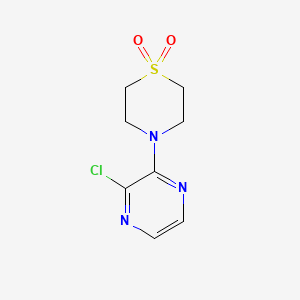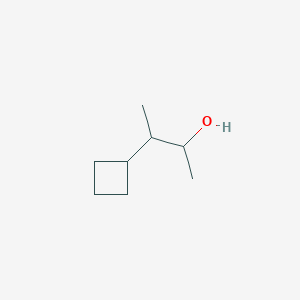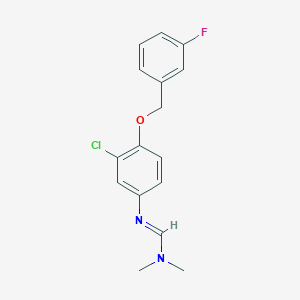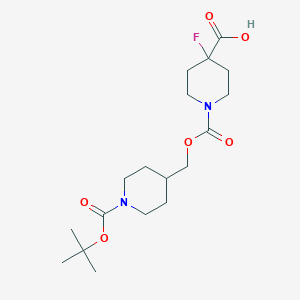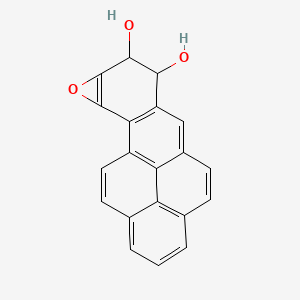![molecular formula C10H17Br B13331076 1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)
1-(Bromomethyl)spiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)spiro[4.4]nonane is an organic compound with the molecular formula C10H17Br. It features a spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. The bromomethyl group attached to the spiro carbon makes this compound a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)spiro[4.4]nonane can be synthesized through various methods. One common approach involves the bromination of spiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)spiro[4.4]nonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form spiro[4.4]nonane-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield spiro[4.4]nonane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions, are used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of spiro[4.4]nonane.
Oxidation: The major product is spiro[4.4]nonane-1-carboxylic acid.
Reduction: The major product is spiro[4.4]nonane-1-methanol.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)spiro[4.4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into spirocyclic compounds has shown promise in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)spiro[4.4]nonane largely depends on its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this reactivity can be harnessed to modify biomolecules or to act as a precursor for more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: The parent hydrocarbon without the bromomethyl group.
Spiro[4.5]decane: A similar spirocyclic compound with a different ring size.
Spiro[5.5]undecane: Another spirocyclic compound with larger rings.
Uniqueness
1-(Bromomethyl)spiro[4.4]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
4-(bromomethyl)spiro[4.4]nonane |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9H,1-8H2 |
InChI-Schlüssel |
MWLXFVUFELGUJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCC2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
